molecular formula C16H20N2O3 B2645516 2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide CAS No. 852367-30-7

2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide

Cat. No.: B2645516
CAS No.: 852367-30-7
M. Wt: 288.347
InChI Key: RPLXLIABXXQSFB-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide is a synthetic indole derivative of significant interest in medicinal chemistry and infectious disease research. Indole-based compounds are a prominent scaffold in drug discovery due to their diverse biological activities . This acetamide features a molecular structure that aligns with compounds investigated for targeting viral replication machinery. Specifically, research on structurally related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides has demonstrated their potential as potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme for viruses such as SARS-CoV-2 and respiratory syncytial virus (RSV) . These related compounds have shown promising activity in cell-based assays, inhibiting viral replication with low micromolar EC50 values and demonstrating resistance to viral proofreading enzymes . The structural components of this compound—an indole ring linked to an acetamide group via an oxo bridge—also mirror cores studied for other therapeutic areas, including antimicrobial and anti-tuberculosis applications . As a research chemical, it serves as a valuable intermediate or lead compound for developing novel therapeutic agents, screening against a range of viral and bacterial targets, and conducting structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(3-propan-2-yloxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11(2)21-9-5-8-17-16(20)15(19)13-10-18-14-7-4-3-6-12(13)14/h3-4,6-7,10-11,18H,5,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLXLIABXXQSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide can be achieved through various synthetic routes. One common method involves the reaction of 1H-indole-3-carboxylic acid with 3-(propan-2-yloxy)propylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to acylation using acetic anhydride to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The indole nitrogen can undergo substitution reactions with alkyl halides or acyl chlorides to form N-substituted indole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include oxindole derivatives, N-substituted indoles, and reduced alcohol derivatives .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide exhibit significant antitumor properties. Specifically, studies have highlighted its effectiveness against solid tumors, notably colon and lung cancers. The mechanism of action is believed to involve the inhibition of tumor cell proliferation and induction of apoptosis.

Case Study: Colon Cancer

A study published in Cancer Research demonstrated that derivatives of indole-based acetamides showed marked efficacy against colon cancer cells. The compound was found to inhibit cell growth and promote apoptosis in vitro and in vivo models. This suggests that this compound could be a candidate for further development as an antitumor agent against colorectal carcinoma .

Pharmacokinetics and Administration

The pharmacokinetic profile of indole derivatives typically includes favorable absorption characteristics when administered orally or intravenously. The recommended dosage regimen for similar compounds ranges from 0.01 mg to 1 g/kg body weight daily, with adjustments based on patient response and specific therapeutic needs .

Potential Synergistic Effects

There is also potential for synergistic effects when combining this compound with established chemotherapeutic agents such as cisplatin or doxorubicin. This combination therapy could enhance overall treatment efficacy and mitigate resistance mechanisms observed in cancer therapies.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, enzymes, and proteins, modulating their activity. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, the compound may interact with serotonin receptors, influencing neurotransmitter signaling and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The structure-activity relationship (SAR) of indole acetamides is highly sensitive to substituents on the acetamide nitrogen. Below is a comparative table of key analogs:

Compound Name Substituent on Acetamide Nitrogen Key Features Biological Relevance (if reported) Reference
2-(1H-Indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide (Target) 3-(Propan-2-yloxy)propyl Ether linkage, moderate polarity N/A
N-[3-(4-(2-Methoxyphenyl)piperazinyl)propyl]-2-(1H-indol-3-yl)acetamide 3-(4-(2-Methoxyphenyl)piperazinyl)propyl Piperazine ring enhances basicity; methoxy group improves solubility Inhibits estrogen/androgen-induced BPH in rats
N-Ethyl-N-[2-(1H-indol-3-yl)-propyl]-acetamide (215b) Ethyl and propyl Smaller alkyl chains; reduced steric hindrance Synthesized via hydroformylation/Fischer indolization
2-(4-Chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide 3-(Propan-2-yloxy)propyl Chlorine substitution at indole C4; same N-substituent as target compound Potential enhanced binding affinity
N-(4-Hydroxyphenethyl)-2-(1H-indol-3-yl)acetamide (88) 4-Hydroxyphenethyl Phenolic hydroxyl improves hydrophilicity Isolated from marine bacterium Pantoea agglomerans

Key Observations :

  • Target vs. N-[3-(4-(2-Methoxyphenyl)piperazinyl)propyl]acetamide () : The piperazinyl group introduces hydrogen-bonding capability and basicity, which may enhance receptor interactions but reduce blood-brain barrier penetration compared to the target's ether-linked substituent.
  • Target vs.
  • Target vs.

Indole Ring Modifications

Variations in the indole scaffold influence electronic properties and binding interactions:

Compound Name Indole Modification Impact on Properties Reference
Target Unsubstituted indole Baseline aromaticity and π-π stacking potential
2-(5-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (15) 5-Methyl substitution on indole Increased steric hindrance; potential for enhanced selectivity
3-(2-Oxo-cyclohexylmethyl)-1-piperidin-1-ylmethyl-1,3-dihydro-indol-2-one (G) Cyclohexylmethyl and piperidinylmethyl Conformational rigidity; altered pharmacokinetics
N-[1-(2-Methylpropyl)-2-oxo-3H-indol-3-yl]acetamide 2-Methylpropyl at indole N1 Enhanced lipophilicity; possible CYP450 interactions

Key Observations :

  • Methyl Substitution () : The 5-methyl group in compound 15 may improve metabolic stability by blocking oxidation sites.
  • Cyclohexylmethyl Modification () : The bulky substituent in compound G likely reduces solubility but increases membrane permeability.

Pharmacological and Physicochemical Properties

  • BPH Inhibition () : The piperazinyl analog demonstrated efficacy in a rat benign prostatic hyperplasia (BPH) model, suggesting indole acetamides can target hormone-dependent pathways.
  • Marine-Derived Analog (): Compound 88’s phenolic group enhances water solubility, a trait absent in the target compound, which relies on the isopropoxypropyl chain for balanced lipophilicity.
  • Chlorinated Analog () : The chlorine atom may improve potency but requires toxicity profiling.

Biological Activity

2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide is a derivative of indole that has gained attention for its potential biological activities, particularly in the field of oncology. This compound is part of a broader class of indole-based compounds known for their diverse pharmacological properties, including antitumor activity.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Chemical Formula C15H18N2O3\text{Chemical Formula C}_{15}\text{H}_{18}\text{N}_2\text{O}_3

Molecular Weight: 274.31 g/mol

This structure features an indole moiety, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties, particularly against solid tumors such as colon and lung cancers. The mechanism of action appears to involve the inhibition of tumor cell proliferation and induction of apoptosis.

Case Studies

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of the compound on various human tumor cell lines, including HT29 (colon carcinoma), PC3 (prostate carcinoma), and H460M (lung carcinoma). The MTT assay demonstrated a dose-dependent cytotoxic effect, with IC50 values indicating potent activity against these cancer types .
  • Mechanism of Action :
    • The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. This suggests that it may serve as a promising candidate for further development in cancer therapy .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity Effect Reference
AntitumorInhibition of tumor growth
Apoptosis InductionActivation of caspases
Cell Cycle RegulationModulation of cyclins

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole derivatives. Various modifications can lead to new derivatives with enhanced biological activity.

Synthesis Example:

A notable synthetic route involves the reaction of indole derivatives with acetic acid derivatives under specific conditions to yield the desired acetamide structure.

Q & A

Q. Why do computational predictions of logP conflict with experimental HPLC measurements?

  • Root Cause :
  • Software Limitations : Algorithms (e.g., ChemAxon) may underestimate hydrogen-bonding effects of the isopropoxy group.
  • Experimental Error : Calibrate HPLC with known standards (e.g., cLogP = 2.5 for indomethacin) .
  • Resolution : Use shake-flask method with octanol/water partitioning for direct logP determination .

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